molecular formula C6H8ClN3O2S B14531634 2-Chloro-4-hydrazinylbenzene-1-sulfonamide CAS No. 62646-08-6

2-Chloro-4-hydrazinylbenzene-1-sulfonamide

Cat. No.: B14531634
CAS No.: 62646-08-6
M. Wt: 221.67 g/mol
InChI Key: GZYRPZMZYWGGIS-UHFFFAOYSA-N
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Description

2-Chloro-4-hydrazinylbenzene-1-sulfonamide is a chemical compound with the molecular formula C6H8ClN3O2S It is a derivative of benzene sulfonamide and contains both chloro and hydrazinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-hydrazinylbenzene-1-sulfonamide typically involves the reaction of p-chloro benzenesulfonamide with hydrazine hydrate. The reaction is carried out at a temperature range of 120°C to 125°C and a pressure of 0.8 MPa to 1.2 MPa. The molar ratio of p-chloro benzenesulfonamide to hydrazine hydrate is usually between 1:8 and 1:15, with the hydrazine hydrate having a mass percent of 50% to 80% .

Industrial Production Methods

For industrial production, the same reaction conditions are applied, but on a larger scale. The process involves using high-temperature and high-pressure reactors to ensure a higher yield and product purity. The method is cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-hydrazinylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene sulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-Chloro-4-hydrazinylbenzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-hydrazinylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The compound’s hydrazinyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-hydrazinylbenzene-1-sulfonamide is unique due to the presence of both chloro and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

62646-08-6

Molecular Formula

C6H8ClN3O2S

Molecular Weight

221.67 g/mol

IUPAC Name

2-chloro-4-hydrazinylbenzenesulfonamide

InChI

InChI=1S/C6H8ClN3O2S/c7-5-3-4(10-8)1-2-6(5)13(9,11)12/h1-3,10H,8H2,(H2,9,11,12)

InChI Key

GZYRPZMZYWGGIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)Cl)S(=O)(=O)N

Origin of Product

United States

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